5-Fluoro-2,3-dihydro-1H-inden-1-amine
CAS No.: 148960-33-2
Cat. No.: VC21101228
Molecular Formula: C9H10FN
Molecular Weight: 151.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 148960-33-2 |
---|---|
Molecular Formula | C9H10FN |
Molecular Weight | 151.18 g/mol |
IUPAC Name | 5-fluoro-2,3-dihydro-1H-inden-1-amine |
Standard InChI | InChI=1S/C9H10FN/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,11H2 |
Standard InChI Key | POTIEZMRLKEJOZ-UHFFFAOYSA-N |
SMILES | C1CC2=C(C1N)C=CC(=C2)F |
Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)F |
Introduction
Chemical Structure and Properties
Molecular Structure
5-Fluoro-2,3-dihydro-1H-inden-1-amine consists of a bicyclic structure with a five-membered aliphatic ring fused to a six-membered aromatic ring. The compound has a fluorine substituent at the 5-position of the aromatic ring and an amino group at the 1-position of the indane skeleton. The parent compound (without the hydrochloride salt) has the molecular formula C₉H₁₀FN .
Physical and Chemical Properties
The compound is typically handled in its hydrochloride salt form for improved stability and solubility. The hydrochloride salt form has a molecular formula of C₉H₁₁ClFN and a molecular weight of 187.64 g/mol . The compound exists as a solid at room temperature and is generally stored sealed in dry conditions at room temperature to maintain its stability .
Property Table
Nomenclature and Identification
IUPAC Nomenclature
The IUPAC name for this compound is 5-fluoro-2,3-dihydro-1H-inden-1-amine . When in its hydrochloride salt form, it is properly named as 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride or 5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride .
Common Synonyms
The compound is known by several synonyms:
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5-fluoro-2,3-dihydro-1H-inden-1-amine
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5-Fluoro-1-indanamine (when referring to the free base)
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5-Fluoro-1-indanamine HCl (when referring to the hydrochloride salt)
Identifiers
Stereochemistry
Stereoisomers
5-Fluoro-2,3-dihydro-1H-inden-1-amine contains a stereogenic center at the 1-position, leading to the existence of two enantiomers: the (R) and (S) forms. These enantiomers may exhibit different biological activities and properties despite having the same chemical formula.
(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
This enantiomer has been specifically identified with the CAS number 2103399-35-3 and MDL number MFCD16295141 . It is the S-configured isomer of the compound.
Chemical Synthesis and Reactions
Synthesis Routes
The synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine typically begins with 5-fluoro-2,3-dihydro-1H-inden-1-one (5-fluoroindanone, CAS: 700-84-5) as a key intermediate. The general synthetic pathway likely involves:
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Preparation or procurement of 5-fluoroindanone
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Reductive amination of the ketone to form the amine
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Salt formation with hydrogen chloride to produce the hydrochloride form
Related Precursor Compound
5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoroindanone):
This ketone serves as a direct precursor to the target amine through reductive amination processes.
Comparison with Related Compounds
Structural Analogs
Compound | Key Difference from 5-Fluoro-2,3-dihydro-1H-inden-1-amine | Significance |
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2,3-Dihydro-1H-inden-1-amine | Lacks fluorine substitution | Serves as the non-fluorinated parent compound |
5-Fluoro-2,3-dihydro-1H-inden-1-one | Contains a ketone instead of an amine group | Precursor in the synthesis of the target compound |
Other position isomers (e.g., 4-Fluoro-, 6-Fluoro-) | Different position of fluorine substitution | May exhibit different biological activities and chemical properties |
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